Cytidine-5'-diphospho-beta-D-xylose is derived from cytidine triphosphate and D-xylose through enzymatic reactions. It belongs to the class of nucleotide sugars, which are vital for glycosylation processes in biological systems. These compounds are synthesized through pathways involving specific enzymes that facilitate the transfer of sugar moieties to proteins and lipids .
The synthesis of Cytidine-5'-diphospho-beta-D-xylose can be achieved through both chemical and enzymatic methods:
The enzymatic synthesis typically requires specific conditions such as pH optimization, temperature control, and substrate concentration adjustments to maximize yield. For example, using D-xylose-1-phosphate as a substrate with UDP-sugar pyrophosphorylase can lead to efficient conversion to Cytidine-5'-diphospho-beta-D-xylose .
Cytidine-5'-diphospho-beta-D-xylose has a complex molecular structure characterized by its nucleotide backbone and sugar moiety. The molecular formula is , with a molecular weight of approximately 535.29 g/mol .
Cytidine-5'-diphospho-beta-D-xylose participates in various biochemical reactions, primarily involving the transfer of the xylose moiety to acceptor molecules:
The mechanism by which Cytidine-5'-diphospho-beta-D-xylose exerts its effects involves several steps:
This mechanism underscores its importance in cellular signaling and structural roles within glycoproteins and glycolipids .
Relevant data indicates that proper storage conditions (cool, dry environments) are essential for maintaining its stability over time .
Cytidine-5'-diphospho-beta-D-xylose has several scientific uses:
Cytidine-5'-diphospho-β-D-xylose (CDP-xylose) serves as a critical activated sugar donor in the biosynthesis of specialized polysaccharides and glycoconjugates across diverse biological systems. It occupies a pivotal branch point in nucleotide sugar metabolism, functioning as both a precursor for deoxy sugar biosynthesis and a direct glycosyl donor in plant cell wall polymers. CDP-xylose is biosynthesized via the sequential action of cytidylyltransferases and dehydratases on glucose-1-phosphate, converging with the CDP-glucose pathway [5] [7]. Unlike its UDP-linked counterparts, CDP-activated sugars are predominantly channeled toward the synthesis of rare deoxysugars in microbial pathogens, highlighting their specialized metabolic role [5] [9].
Table 1: Key Nucleotide Sugars in Metabolic Networks
Nucleotide Sugar | Primary Metabolic Role | Biosynthetic Origin |
---|---|---|
CDP-xylose | Plant cell wall polymers; Microbial deoxysugar precursor | Glucose-1-phosphate → CDP-glucose → CDP-4-keto-6-deoxyglucose → CDP-xylose |
CDP-glucose | Central precursor for CDP-deoxysugars | Glucose-1-phosphate + CTP |
dTDP-rhamnose | Bacterial cell wall components | Glucose-1-phosphate → dTDP-glucose → dTDP-4-keto-6-deoxyglucose → dTDP-rhamnose |
UDP-glucuronic acid | Animal glycoconjugates | UDP-glucose → UDP-glucuronic acid |
The metabolic flux toward CDP-xylose is regulated by substrate availability of cytidine triphosphate (CTP) and glucose-1-phosphate, as well as feedback inhibition from downstream products. CDP-xylose-producing pathways exhibit compartmentalization in eukaryotic systems, where plant cells localize CDP-xylose synthesis to the cytosol for xylosylation reactions in Golgi apparatus-resident glycosyltransferases [6]. This compartmental separation ensures substrate channeling toward specific glycopolymer biosynthesis without cross-interference with UDP-sugar metabolism [5] [6].
The biosynthesis of CDP-xylose proceeds via two enzymatic stages: cytidylyltransferase-catalyzed activation and dehydratase-mediated isomerization. Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33) initiates the pathway by catalyzing the condensation of α-D-glucose 1-phosphate with CTP to form CDP-glucose. Structural analyses reveal ordered substrate binding where CTP binds before glucose-1-phosphate, with key catalytic residues (Thr14, Arg15, Lys25, Arg111) facilitating nucleotidyl transfer through a sequential Bi Bi mechanism [2]. This enzyme exhibits dual specificity for both CTP and UTP, though CDP-glucose formation occurs preferentially with CTP as the nucleotide donor in prokaryotic systems [2] [9].
CDP-glucose 4,6-dehydratase (EC 4.2.1.45; RmlB homologs) subsequently converts CDP-glucose to CDP-4-keto-6-deoxyglucose, which undergoes non-enzymatic tautomerization to CDP-xylose. This NAD+-dependent enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and employs a conserved Tyr-X-X-X-Lys catalytic motif for transient oxidation at C4, followed by dehydration between C5-C6 and reduction at C4 [3] [5] [9]. The enzyme demonstrates strict specificity for CDP-glucose over other nucleotide sugars, with kinetic parameters indicating a KM of ~370 μM for CDP-glucose in Salmonella homologs [3] [7].
Table 2: Kinetic Parameters of Enzymes in CDP-xylose Formation
Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
---|---|---|---|---|
Cytidylyltransferase | CTP | 85 ± 12 | 4.2 ± 0.3 | 49,400 |
Cytidylyltransferase | α-D-Glucose-1-P | 110 ± 15 | 4.0 ± 0.2 | 36,360 |
CDP-glucose 4,6-dehydratase | CDP-glucose | 370 ± 40 | 12.5 ± 0.8 | 33,780 |
CDP-glucose 4,6-dehydratase | NAD+ | 28 ± 5 | 12.1 ± 0.7 | 432,140 |
Capillary electrophoresis (CE) has emerged as a powerful platform for kinetic analysis of nucleotide sugar-metabolizing enzymes due to its ability to resolve structurally similar substrates and products without radiolabels. CE-based Michaelis-Menten determinations employ substrate incubation followed by rapid separation (≤10 minutes) and UV detection of product formation. This method enables KM determinations across nanomolar to millimolar ranges and has been validated for diverse nucleotide sugar dehydratases and transferases [8]. Continuous enzyme monitoring via in-capillary electrophoresis further permits real-time analysis of reaction progress under near-physiological conditions, providing insights into transient intermediates in CDP-xylose biosynthesis [8].
CDP-glucose 4,6-dehydratase activity is regulated through multiple mechanisms in prokaryotes. NAD+ cofactor binding induces conformational changes that stabilize the active homodimer, with cofactor dissociation leading to irreversible inactivation [3] [9]. Structural analyses of Salmonella enterica RmlB (PDB: 1WVC) reveal an allosteric site 15Å from the catalytic center where nucleotide diphosphates bind, inducing a closed conformation that enhances catalytic efficiency [9]. Feedback inhibition occurs through CDP-xylose binding at the substrate pocket, competitively inhibiting CDP-glucose binding with an inhibition constant (Ki) of 45 μM [7]. Additionally, divalent metal ions (Mg2+, Mn2+) modulate enzyme oligomerization, with hexameric states exhibiting 3-fold higher activity than dimers in Salmonella typhimurium [2] [9].
The substrate specificity of CDP-glucose 4,6-dehydratase is governed by a conserved nucleotide recognition domain featuring a Rossmann fold. X-ray crystallography (1.47 Å resolution) reveals that CDP-glucose binds in a deep cleft where the cytidine moiety is secured through π-stacking with Tyr167 and hydrogen bonding with Glu135 and Thr133 [9]. The glucose moiety orientation is controlled by Asp134, which positions C4 and C6 for catalysis while sterically excluding bulkier hexoses like mannose or galactose [5] [9]. This exquisite specificity ensures metabolic flux toward CDP-4-keto-6-deoxyglucose without crosstalk with parallel dTDP- or UDP-sugar pathways.
Table 3: Structural Features of CDP-glucose 4,6-Dehydratases
Organism | PDB ID | Oligomeric State | Catalytic Residues | Unique Structural Motif |
---|---|---|---|---|
Salmonella enterica | 1WVC | Homodimer | Tyr167, Lys171, Thr133, Glu135 | Extended loop (residues 14-21) ordering upon substrate binding |
Escherichia coli | 1BXK | Homodimer | Tyr163, Lys167, Thr129, Glu131 | Flexible N-terminal arm involved in oligomerization |
Campylobacter jejuni | 1RKX | Homodimer | Tyr170, Lys174, Thr136, Glu138 | Additional α-helix preceding Rossmann fold |
The activation and utilization of D-xylose exhibit fundamental differences across biological kingdoms. In prokaryotes, CDP-xylose functions primarily as an intermediate in deoxysugar biosynthesis rather than as a direct glycosyl donor. Salmonella and Escherichia species channel CDP-xylose toward the synthesis of ascarylose and abequose—3,6-dideoxyhexoses critical for lipopolysaccharide O-antigen virulence factors [5] [9]. The genes encoding cytidylyltransferase (rfbG) and dehydratase (rfbB) reside within conserved operons alongside downstream epimerases and reductases, enabling coordinated expression under virulence-regulating conditions [7] [9].
In plants, CDP-xylose serves as the dominant xylose donor for xylosyltransferases involved in hemicellulose (xyloglucan) biosynthesis. Arabidopsis thaliana employs a bifunctional UDP-sugar pyrophosphorylase (AtUSP) that converts xylose-1-phosphate directly to CDP-xylose, bypassing the CDP-glucose intermediate observed in prokaryotes [6]. This enzymatic promiscuity enables metabolic flexibility, with AtUSP accepting diverse sugar-1-phosphates including L-arabinose-1-phosphate and D-glucuronate-1-phosphate [6]. Notably, plant systems lack dedicated CDP-xylose dehydratases, reflecting their utilization of CDP-xylose as an end-product glycosyl donor rather than a pathway intermediate.
Mammalian systems entirely lack CDP-xylose biosynthesis, instead employing UDP-xylose for glycosaminoglycan biosynthesis. The absence of CDP-xylose pathways in vertebrates underscores its specialization as a microbial and plant metabolite. This evolutionary divergence is exploited in antimicrobial strategies, with CDP-glucose 4,6-dehydratase inhibitors showing selective toxicity against pathogenic bacteria without affecting mammalian metabolism [5] [9]. The conservation of dehydratase catalytic mechanisms across kingdoms—evidenced by 60% sequence identity between Salmonella RmlB and Campylobacter homologs—validates this enzyme as a broad-spectrum antimicrobial target [5] [7] [9].
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